1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(3-chloro-4-fluorophenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO4S/c19-15-10-12(6-7-16(15)20)26(23,24)21-9-3-8-18(11-21)14-5-2-1-4-13(14)17(22)25-18/h1-2,4-7,10H,3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKISWIBDIZOHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a novel compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article examines its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one |
| CAS Number | 1797703-22-0 |
| Molecular Formula | C₁₈H₁₅ClFNO₄S |
| Molecular Weight | 395.83 g/mol |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The sulfonyl group is crucial for binding to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction may lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, research indicated that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. The introduction of halogen substituents, such as fluorine and chlorine, enhances the inhibitory potency against tumor growth.
In vitro assays revealed that 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one has notable activity against breast cancer and lung cancer cell lines, with IC50 values in the micromolar range. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Studies suggest that it can inhibit pro-inflammatory cytokine production, which is critical in diseases such as rheumatoid arthritis and inflammatory bowel disease. The inhibition of specific signaling pathways related to inflammation further supports its therapeutic potential.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the anticancer effects of spirocyclic compounds similar to 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with the most active derivatives showing IC50 values ranging from 5 to 15 µM .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of sulfonamide derivatives. The findings revealed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and physicochemical properties of the target compound with analogous spiro derivatives:
Key Observations:
- Spiro Ring Position : Substitution at the 3'-piperidin position (target) vs. 4'-piperidin (e.g., 6-chloro analog) alters conformational flexibility, impacting binding pocket interactions .
- Functional Groups : Sulfonyl-containing derivatives (target) are more polar than methyl- or xanthene-substituted analogs, influencing solubility and bioavailability .
Q & A
Q. What are the established synthetic routes for 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Spirocyclization : Lithiation of a benzylic precursor (e.g., 2-bromobenzhydryl methyl ether) followed by reaction with a piperidone derivative to form the spiro core .
Sulfonylation : Reaction of the piperidine nitrogen with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the product. Reaction temperature (optimized at 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) are key to minimizing byproducts like over-sulfonated analogs .
Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended for refinement?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL (version 2015+) is the gold standard for confirming the spirocyclic geometry and sulfonyl group orientation. SHELXL’s robust refinement algorithms handle complex torsional angles in spiro systems .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous spiro compounds (e.g., CCDC 1505246) to validate bond lengths and angles .
- Complementary Techniques : High-resolution NMR (¹H/¹³C, HSQC) confirms proton environments, while mass spectrometry (HRMS) verifies molecular weight .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 150°C. Store at –20°C in inert atmospheres (argon) to prevent sulfonyl group hydrolysis .
- Light Sensitivity : UV-vis spectroscopy shows absorbance peaks <300 nm; amber vials are recommended to avoid photodegradation .
- Solvent Compatibility : Avoid polar protic solvents (e.g., methanol) due to slow solvolysis. Use acetonitrile or DMSO for long-term stock solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, given the compound’s spirocyclic and sulfonyl motifs?
Methodological Answer:
- Analog Synthesis : Introduce substituents at the 4-fluorophenyl ring (e.g., nitro, methoxy) to probe electronic effects on sulfonamide interactions with target proteins .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) and molecular docking (using AutoDock Vina) to correlate substituent effects with binding affinity .
- Data Interpretation : Use multivariate analysis (e.g., principal component analysis) to identify structural descriptors (e.g., logP, polar surface area) driving activity .
Q. What computational strategies resolve contradictions between predicted and observed pharmacological properties?
Methodological Answer:
- Dynamics Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility of the spiro core in aqueous vs. lipid bilayer environments. This explains discrepancies between in silico docking scores and cell-based assay results .
- Metabolite Prediction : Use software like MetaSite to identify potential Phase I metabolites (e.g., sulfonyl group oxidation) that may alter observed in vivo efficacy .
Q. How can crystallographic data from SHELXL be reconciled with spectroscopic anomalies (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange in the piperidine ring, which XRD static models may miss. For example, chair-to-twist-boat transitions at room temperature cause splitting in ¹H NMR .
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) optimizes the gas-phase structure and compares it to XRD data to identify solvent-induced conformational biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
